

# Verubulin (MPC-6827): Application Notes for In Vivo Research

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## Compound of Interest

Compound Name: Verubulin

Cat. No.: B1683795

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## Introduction

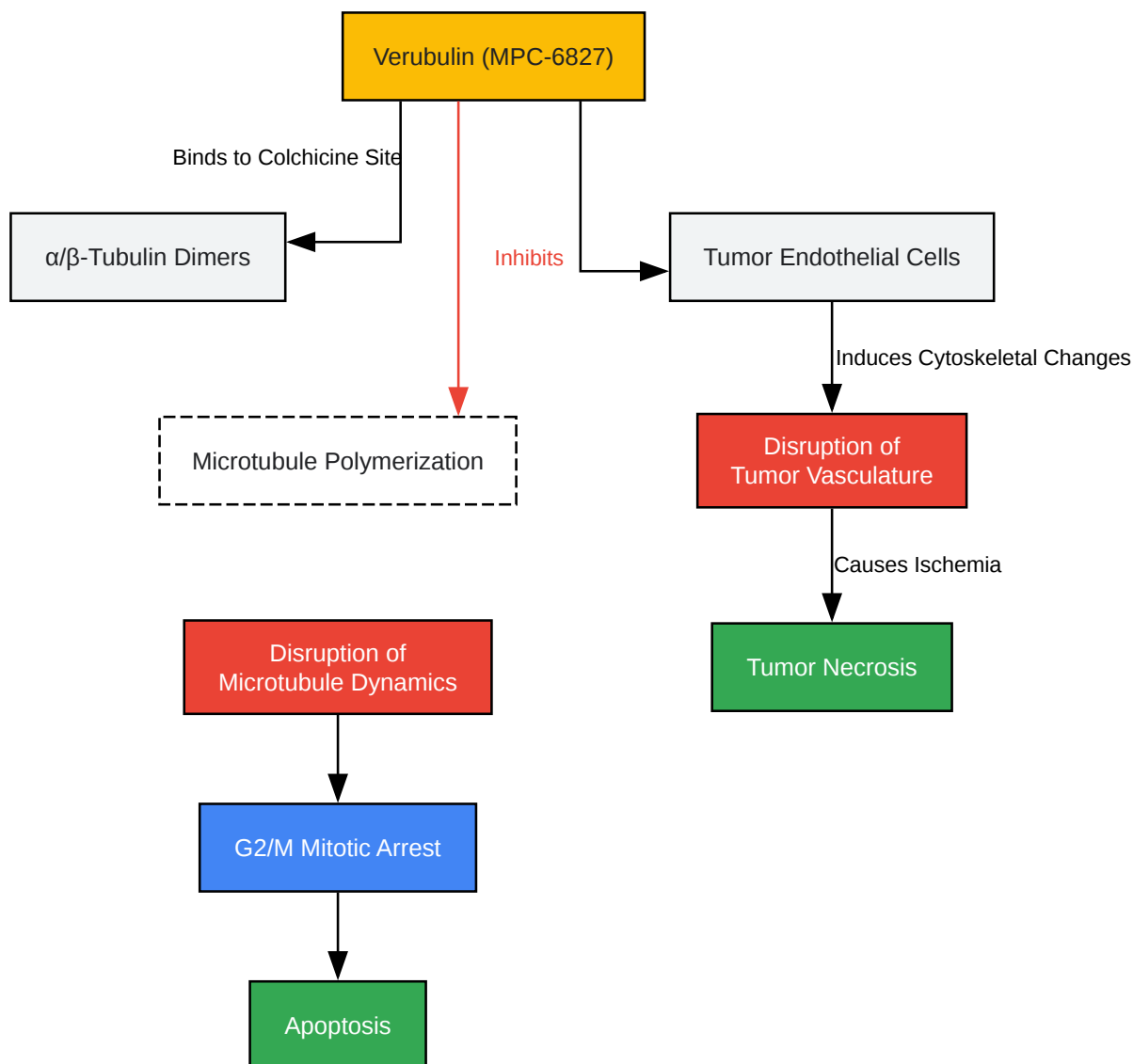
**Verubulin**, also known as MPC-6827, is a potent, small-molecule inhibitor of microtubule polymerization. It functions by binding to the colchicine site on  $\beta$ -tubulin, leading to the disruption of microtubule formation. This disruption triggers mitotic spindle assembly failure, cell cycle arrest in the G2/M phase, and subsequent apoptosis in rapidly dividing cells.<sup>[1][2]</sup> Notably, **Verubulin** acts as a vascular disrupting agent (VDA), causing a shutdown of existing tumor vasculature, which leads to ischemic necrosis within the tumor.<sup>[1]</sup> An important characteristic of **Verubulin** is its ability to cross the blood-brain barrier and its effectiveness in multidrug-resistant (MDR) tumor models, as it is not a substrate for common efflux pumps like P-glycoprotein.<sup>[1][3]</sup> These properties make it a compound of significant interest for preclinical and clinical research, particularly in oncology.

## Mechanism of Action

**Verubulin** exerts its anti-tumor effects through a dual mechanism:

- **Direct Cytotoxicity via Microtubule Disruption:** By inhibiting tubulin polymerization, **Verubulin** directly interferes with the cellular machinery required for mitosis, leading to cell cycle arrest and apoptosis.<sup>[1]</sup>

- Vascular Disruption: **Verubulin** selectively damages the established, chaotic vasculature of tumors, leading to a rapid reduction in blood flow, nutrient deprivation, and extensive tumor cell death.[1][2]



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**Verubulin's** dual mechanism of action.

## Quantitative Data Summary

### Table 1: Preclinical In Vivo Dosage and Efficacy

Animal Model	Tumor Model	Dosage	Administration Route	Schedule	Key Results
Athymic nu/nu Mice	B16 Mouse Melanoma	7.5 mg/kg	Intravenous (i.v.)	Single dose	72% Tumor Growth Inhibition (TGI) at Day 7.[4]
Athymic nu/nu Mice	B16 Mouse Melanoma	1 mg/kg	Intravenous (i.v.)	Daily for 5 days	22% TGI.[4]
Athymic nu/nu Mice	OVCAR-3 Ovarian Cancer	5 mg/kg	Intravenous (i.v.)	Single dose	50% tumor regression; Median time to 1500 mm <sup>3</sup> tumor volume >39 days.[4]
Athymic nu/nu Mice	OVCAR-3 Ovarian Cancer	2.5 mg/kg/day	Intraperitoneal (i.p.)	Continuous infusion for 24h (Alzet pump)	No significant TGI.[4]
Mice	N/A	2.5 mg/kg	Intravenous (i.v.)	Single dose	Achieved a 16-fold higher brain-to-plasma concentration ratio.[3]
Mice	N/A	>4 mg/kg	N/A	N/A	Lethal dose. [5]

**Table 2: Clinical Dosage in Human Trials**

Indication	Dosage	Administration Route	Schedule	Key Observations
Relapsed Glioblastoma	2.1 - 3.3 mg/m <sup>2</sup>	Intravenous (i.v.)	2-hour infusion, weekly for 3 weeks of a 4-week cycle	Maximum Tolerated Dose (MTD) established at 3.3 mg/m <sup>2</sup> . <a href="#">[3]</a>
Stage IV Metastatic Melanoma	2.1, 2.7, or 3.3 mg/m <sup>2</sup>	Intravenous (i.v.)	In combination with Temozolomide	Safe and well-tolerated at all dose levels. <a href="#">[3]</a>

**Table 3: Pharmacokinetic Parameters**

Species	Dosage	Route	Plasma Half-life (t <sub>1/2</sub> )	Plasma Protein Binding
Mice, Rats, Dogs	Single Dose	i.v.	2.75 - 4.4 hours	98% (Rat). <a href="#">[3]</a>
Human	3.3 mg/m <sup>2</sup>	i.v.	Day 1: 5.46 ± 2.35 h Day 15: 7.4 ± 3.76 h	98.2%. <a href="#">[3]</a>

## Experimental Protocols

### Protocol 1: Preparation of Verubulin for In Vivo Administration

Materials:

- **Verubulin** (MPC-6827) powder
- Dimethyl sulfoxide (DMSO)
- PEG300 or PEG400
- Tween-80

- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

#### Procedure:

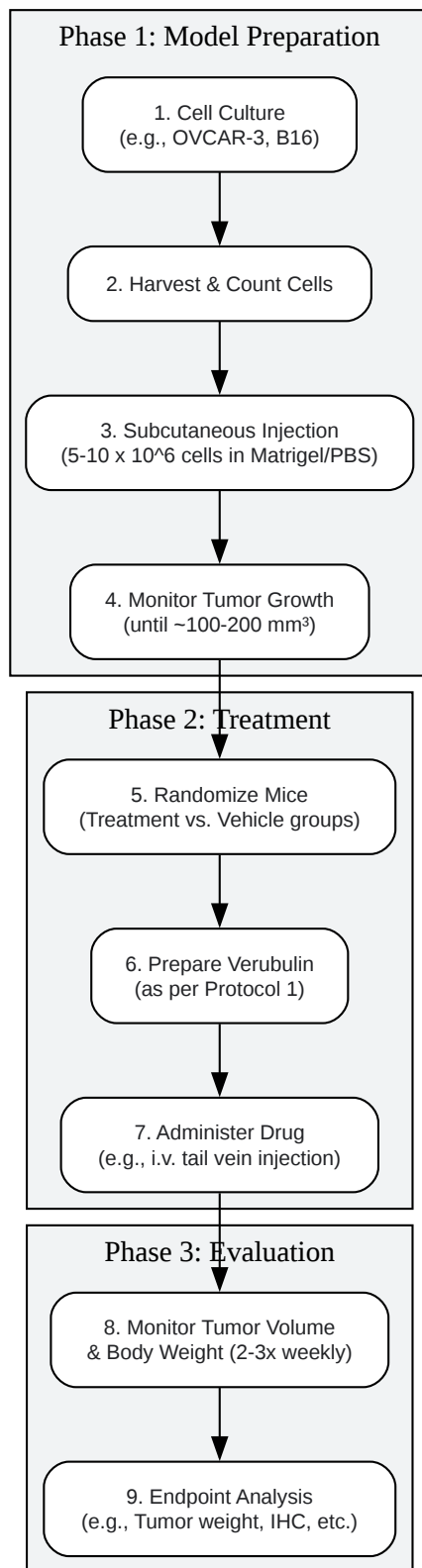
It is highly recommended to prepare the working solution fresh on the day of use.<sup>[4]</sup> The following is a general protocol for formulating poorly soluble compounds for in vivo use. The exact ratios may need optimization.

- **Prepare Stock Solution:** First, prepare a concentrated stock solution of **Verubulin** in DMSO.
- **Add Co-solvents:** Sequentially add co-solvents to the working solution. A common formulation approach is:
  - Add PEG300 (e.g., to a final concentration of 40%).
  - Add Tween-80 (e.g., to a final concentration of 5%).
  - Ensure the solution is clear after each addition. Use a vortex or sonication if precipitation occurs.<sup>[4]</sup>
- **Final Dilution:** Add sterile saline to reach the final desired volume and concentration. The final DMSO concentration should ideally be kept low (e.g., <5%) to minimize toxicity to the animal.
- **Final Check:** Ensure the final solution is clear and free of precipitates before administration.

Note: For radiolabeled [<sup>11</sup>C]MPC-6827 studies, a final formulation of 10% ethanol in saline has been used.

## Protocol 2: Administration in a Subcutaneous Xenograft Mouse Model

This protocol describes a typical workflow for evaluating the efficacy of **Verubulin** against a solid tumor model.



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### Workflow for a typical in vivo efficacy study.

#### Procedure Details:

- **Animal Model:** Athymic (nu/nu) mice are commonly used for xenograft studies.[4]
- **Tumor Cell Implantation:** Tumor cells (e.g., B16 melanoma or OVCAR-3 ovarian cancer) are harvested during their exponential growth phase. A suspension is prepared in a suitable medium (like PBS or HBSS), often mixed with Matrigel, and injected subcutaneously into the flank of the mice.
- **Tumor Growth and Randomization:** Tumors are measured regularly with calipers. Once tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>), mice are randomized into treatment and vehicle control groups.
- **Drug Administration:** **Verubulin**, prepared as described in Protocol 1, is administered via the desired route (e.g., intravenous tail vein injection).[4] The vehicle solution used for formulation is administered to the control group.
- **Monitoring and Endpoint:** Animal body weight and tumor volume are monitored throughout the study. The study is concluded when tumors in the control group reach a specified size, at which point tumors can be excised for weighing and further analysis (e.g., histology, immunohistochemistry).

## Safety and Toxicology

- **Preclinical:** In mice, doses exceeding 4 mg/kg have been reported as lethal.[5] The maximum tolerated dose (MTD) in mice has been suggested to be around 1 mg/kg.[5]
- **Clinical:** In human trials, **Verubulin** was generally well-tolerated at doses up to 3.3 mg/m<sup>2</sup>, with mild side effects like fatigue and nausea.[3] However, significant cardiovascular toxicities were observed, which ultimately led to the cessation of some clinical trials.[5] Researchers should be aware of potential cardiovascular effects in animal models.

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